
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is a chemical compound with the molecular formula C10H5Cl4NO2 It is characterized by the presence of four chlorine atoms, a cyano group, and a methyl acetate group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate typically involves the reaction of 2,3,4,5-tetrachloro-6-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the phenol group. The reaction can be represented as follows:
2,3,4,5-Tetrachloro-6-cyanophenol+Acetic anhydridePyridine(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
化学反应分析
Types of Reactions
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate exerts its effects is primarily through interactions with cellular proteins and enzymes. The compound’s chlorine atoms and cyano group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the acetate group may facilitate the compound’s entry into cells, enhancing its bioavailability.
相似化合物的比较
Similar Compounds
- (2,3,4,5-Tetrachlorophenyl)methyl acetate
- (2,3,4,5-Tetrachloro-6-aminophenyl)methyl acetate
- (2,3,4,5-Tetrachloro-6-hydroxyphenyl)methyl acetate
Uniqueness
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is unique due to the presence of both the cyano group and the acetate group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
91274-95-2 |
|---|---|
分子式 |
C10H5Cl4NO2 |
分子量 |
313.0 g/mol |
IUPAC 名称 |
(2,3,4,5-tetrachloro-6-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H5Cl4NO2/c1-4(16)17-3-6-5(2-15)7(11)9(13)10(14)8(6)12/h3H2,1H3 |
InChI 键 |
JUWVCFVXXOEZSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


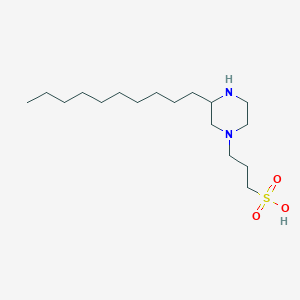
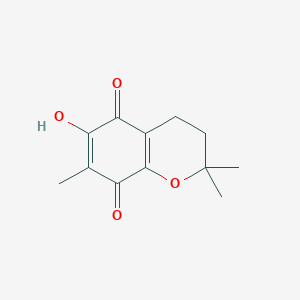
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)

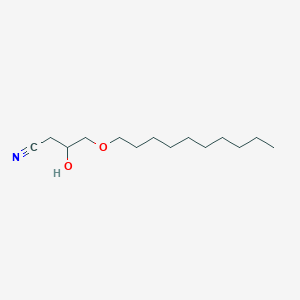
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
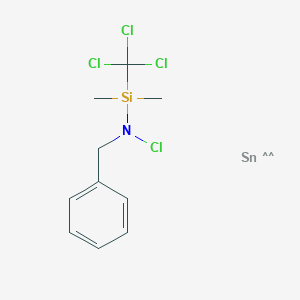
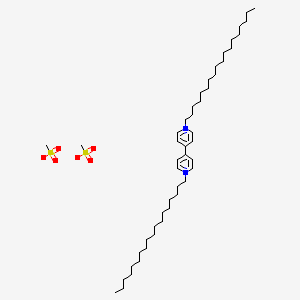
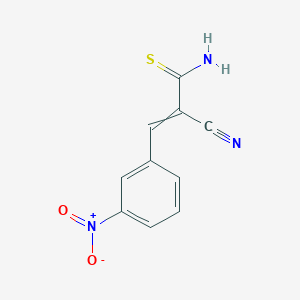
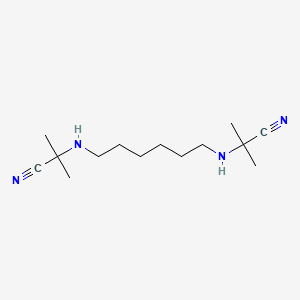
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

